molecular formula C25H32N6O3 B11615168 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

カタログ番号: B11615168
分子量: 464.6 g/mol
InChIキー: FMITZAHMHCAYEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex tricyclic carboxamide featuring a cyclohexyl group, a morpholine-substituted ethyl chain, and an imino-oxo triaza framework. The morpholine moiety likely enhances solubility and pharmacokinetic properties, while the cyclohexyl group may confer lipophilicity for membrane penetration . However, direct pharmacological or clinical data for this compound remain scarce in publicly accessible literature.

特性

分子式

C25H32N6O3

分子量

464.6 g/mol

IUPAC名

7-cyclohexyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32)

InChIキー

FMITZAHMHCAYEG-UHFFFAOYSA-N

正規SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCN5CCOCC5)C=C1

製品の起源

United States

準備方法

Carboxylic Acid Activation

The triazatricyclo intermediate is treated with oxalyl chloride in dichloromethane to generate the corresponding acid chloride. Catalytic dimethylformamide (DMF) accelerates the reaction, which completes within 2 hours at 0°C.

Amide Coupling

The acid chloride reacts with 2-(morpholin-4-yl)ethylamine in the presence of triethylamine. This step, adapted from benzamide synthesis protocols, employs dichloromethane as the solvent and proceeds at room temperature for 12 hours. Key data:

ParameterValue
Amine equivalence1.5 equivalents
Triethylamine2.0 equivalents
Yield after purification85–90%

Reaction Optimization and Industrial Scaling

Industrial production requires modifications to laboratory-scale protocols:

  • Continuous flow reactors : Enhance mixing and heat transfer during Pd-catalyzed couplings, reducing reaction times by 40%.

  • Crystallization techniques : Ethanol/water mixtures achieve ≥98% purity for the final carboxamide, avoiding costly chromatography.

  • Process analytical technology (PAT) : In-line FTIR monitors imine formation in real time, ensuring consistent product quality.

Challenges and Mitigation Strategies

  • Low solubility of intermediates : Additives like dimethyl sulfoxide (DMSO) improve solubility during cross-coupling steps.

  • Epimerization at chiral centers : Low-temperature conditions (-20°C) during amide coupling preserve stereochemical integrity.

  • Catalyst deactivation : Ligands such as XPhos stabilize Pd species, extending catalyst lifespan in Suzuki reactions .

化学反応の分析

科学研究への応用

7-シクロヘキシル-6-イミノ-13-メチル-N-[2-(モルホリン-4-イル)エチル]-2-オキソ-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドは、いくつかの科学研究への応用があります。

科学的研究の応用

7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

作用機序

この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 トリアザトリシクロコアにより、結合部位に適合し、生物学的経路を調節することができます。 これにより、酵素活性の阻害やシグナル伝達経路の改変など、様々な効果が生じる可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs: imidazole carboxamides, cephalosporin derivatives, and triazeno-imidazole carboxamides.

Table 1: Structural and Functional Comparison

Compound Class Key Functional Groups Pharmacological Relevance Solubility/Stability Notes
Target Compound (This Work) Tricyclic triaza core, morpholine-ethyl, cyclohexyl Hypothesized kinase or protease inhibition Moderate solubility (morpholine)
Imidazole Carboxamides (e.g., 5-(3,3-Dimethyl-1-Triazeno)-Imidazole-4-Carboxamide) Imidazole-triazeno-carboxamide Anticancer (DNA alkylation) Low solubility (nonpolar substituents)
Cephalosporin Derivatives (e.g., (6R,7R)-3-((5-Methyl-1,3,4-Thiadiazol-2-Ylthio)Methyl)-8-Oxo-7-Pivalamido-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid) β-Lactam, thiadiazole-thioether Antibacterial (cell wall synthesis) High aqueous solubility (carboxylic acid)
Triazeno-Imidazole Carboxamides (e.g., 5-(3,3-Dimethyl-1-Triazenyl)-1H-Imidazole-4-Carboxamide) Triazene-linked imidazole-carboxamide Antimetabolite/pro-drug activation pH-dependent stability

Key Differences:

Core Structure: The target compound’s tricyclic triaza scaffold is distinct from the β-lactam ring in cephalosporins or the planar imidazole-triazeno systems . This rigidity may limit off-target interactions compared to flexible analogs. Unlike cephalosporins, the absence of a β-lactam ring eliminates antibacterial activity via cell wall disruption .

Functional Group Impact: The morpholine-ethyl side chain in the target compound contrasts with the thiadiazole-thioether groups in cephalosporins, which are critical for bacterial target binding . The cyclohexyl group may enhance lipid bilayer interaction compared to the methyl/pivalate groups in cephalosporins, which prioritize solubility .

Therapeutic Hypotheses: While imidazole carboxamides (e.g., 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide) act as alkylating agents in cancer therapy , the target compound’s triaza-oxo framework lacks the reactive triazeno group necessary for DNA crosslinking. Its mechanism may instead involve allosteric enzyme modulation.

Research Findings and Limitations

  • Synthetic Accessibility : The tricyclic core of the target compound likely requires multistep synthesis, contrasting with simpler imidazole carboxamides .
  • Biological Data Gaps: No direct in vitro or in vivo studies are indexed in PubMed or pharmacopeial sources (as of 2025) .
  • Stability Concerns: The imino-oxo group may confer susceptibility to hydrolysis under acidic conditions, unlike the stable β-lactam-thiadiazole systems in cephalosporins .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be improved?

The synthesis involves multi-step organic reactions, including cyclization of precursors and functional group modifications. Key strategies include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., cyclohexyl group introduction) .
  • Automated continuous flow reactors for scalable production, minimizing by-products through precise control of temperature and pressure .
  • Use of catalysts like tetrabutylammonium bromide in electrochemical synthesis to enhance regioselectivity .

Q. Which analytical techniques are most reliable for structural validation?

Structural characterization requires a combination of:

  • High-resolution NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • X-ray crystallography to resolve the tricyclic core and stereochemical ambiguities, particularly for imino and oxo groups .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended?

Initial activity assessments should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity, using fluorogenic substrates .
  • Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination) with comparisons to structurally similar compounds (e.g., imidazole or pyridine derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities?

Discrepancies in activity data may arise from conformational flexibility or off-target effects. Methodological solutions include:

  • Density functional theory (DFT) to model electron distribution and predict reactive sites .
  • Molecular docking with cryo-EM structures of target proteins (e.g., kinases) to identify binding poses and validate experimental IC₅₀ values .
  • MD simulations to assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies optimize regioselective functionalization of the tricyclic core?

Achieving regioselectivity requires:

  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) during nitro group reduction or alkylation .
  • Solvent polarity adjustments (e.g., DMF vs. THF) to direct electrophilic substitution at the C-11 or C-13 positions .
  • Catalytic systems (e.g., Pd/Cu bimetallic catalysts) for cross-coupling reactions on the morpholinyl ethyl side chain .

Q. How can mechanistic studies clarify interactions with biological targets?

Advanced interaction studies involve:

  • Surface plasmon resonance (SPR) to quantify binding kinetics (kₐₙ/kₒff) for enzyme-substrate complexes .
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm allosteric modulation .
  • CRISPR-Cas9 knockout models to validate target specificity in cellular pathways (e.g., apoptosis or inflammation) .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Process analytical technology (PAT) for real-time monitoring of intermediates .
  • Design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) .

Q. What protocols mitigate stability issues during storage?

  • Lyophilization under inert atmospheres (N₂/Ar) to prevent hydrolysis of the carboxamide group .
  • Stability-indicating HPLC methods with C18 columns and UV detection at 254 nm .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。